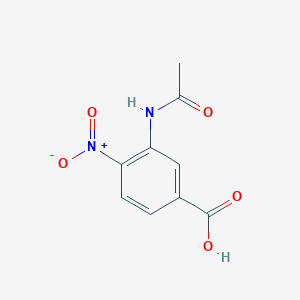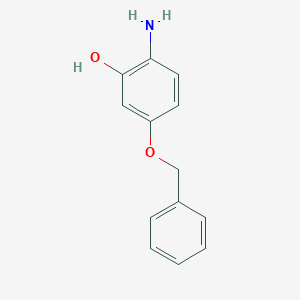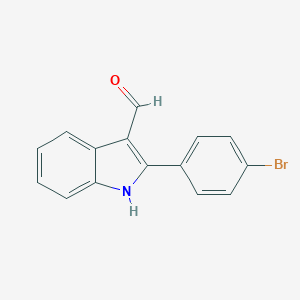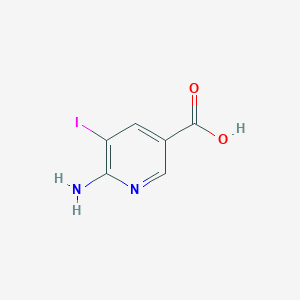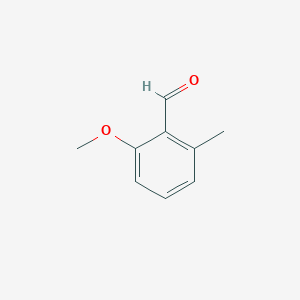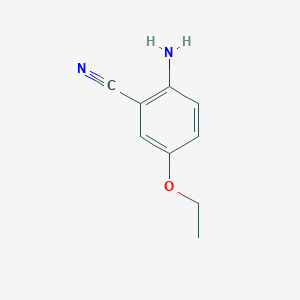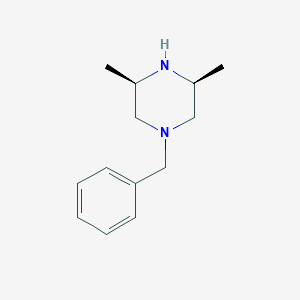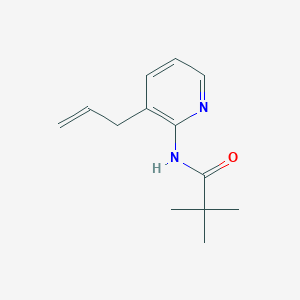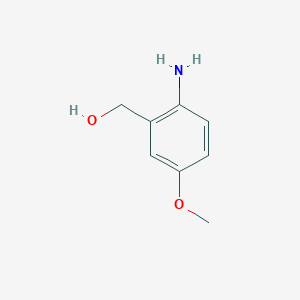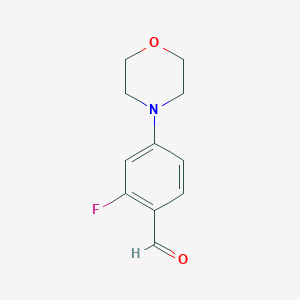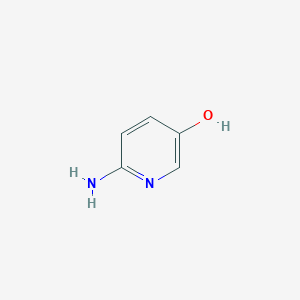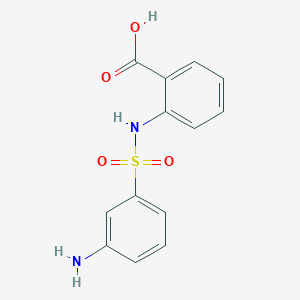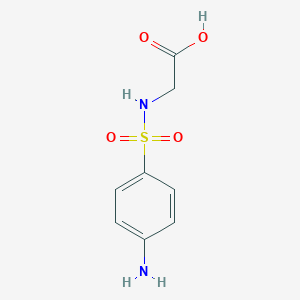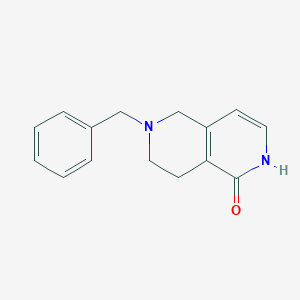
6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one
描述
6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core structure with a benzyl group attached to the sixth position and a tetrahydro modification at positions 5, 6, 7, and 8. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.
Reduction: The tetrahydro modification is achieved through catalytic hydrogenation or reduction using reagents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to scale up the production efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro positions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can further modify the naphthyridine core or the benzyl group, potentially leading to the formation of dihydro or fully reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (using palladium or platinum catalysts) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce various hydrogenated analogs.
科学研究应用
6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications:
作用机制
The mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
6-Benzyl-2,6-naphthyridine: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: Lacks the benzyl group, which may influence its pharmacological properties.
6-Benzyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.
Uniqueness
6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is unique due to the combination of its naphthyridine core, benzyl group, and tetrahydro modification. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSOMLGEDNNJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624902 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-62-9 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
